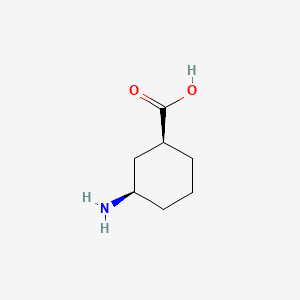

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

CAS No.: 81131-40-0

Cat. No.: VC1831287

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81131-40-0 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (1S,3R)-3-aminocyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |

| Standard InChI Key | CKTUXQBZPWBFDX-NTSWFWBYSA-N |

| Isomeric SMILES | C1C[C@@H](C[C@@H](C1)N)C(=O)O |

| SMILES | C1CC(CC(C1)N)C(=O)O |

| Canonical SMILES | C1CC(CC(C1)N)C(=O)O |

Introduction

Chemical Structure and Properties

Basic Information

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a cyclic amino acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. The compound features a cyclohexane ring with an amino group at the 3-position and a carboxylic acid group at the 1-position, with specific stereochemistry indicated by the (1S,3R) designation. This stereochemical configuration is critical to its biological activity and distinguishes it from other isomers of 3-aminocyclohexanecarboxylic acid .

Physical and Chemical Characteristics

The compound exists as a zwitterion, a crucial characteristic that influences its solubility and chemical behavior . It typically appears as a white to almost white powder or crystalline solid . The zwitterionic nature arises from the internal salt formation between the positively charged amino group and the negatively charged carboxylate group .

Structural Identifiers

To facilitate precise identification across chemical databases and research literature, the compound has several standardized structural descriptors, presented in Table 1.

Table 1: Structural Identifiers for (1S,3R)-3-Aminocyclohexanecarboxylic Acid

| Identifier Type | Value |

|---|---|

| CAS Number | 81131-40-0 |

| IUPAC Name | (1S,3R)-3-aminocyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |

| Standard InChIKey | CKTUXQBZPWBFDX-NTSWFWBYSA-N |

| Isomeric SMILES | C1CC@@HC(=O)O |

| Canonical SMILES | C1CC(CC(C1)N)C(=O)O |

Source: Based on data from search results

Synonyms and Related Compounds

The compound is known by several synonyms in the scientific literature, including:

-

3-aminocyclohexanecarboxylic acid, (trans-(+-)-isomer)

-

3-aminocyclohexanecarboxylic acid, cis-isomer

-

3-aminocyclohexanecarboxylic acid, trans-isomer

-

cis-3-aminocyclohexanecarboxylic acid

-

cis-ACHA

It's also available in the hydrochloride salt form as (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride (CAS: 2829279-57-2) .

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

NMR spectroscopy provides critical structural confirmation for (1S,3R)-3-aminocyclohexanecarboxylic acid. The proton and carbon NMR data are as follows:

-

¹H NMR in D₂O (300 MHz): 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)

-

¹³C NMR in D₂O (75 MHz): 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30

High-resolution mass spectrometry (HRMS) data further confirms the molecular structure:

X-ray Crystallography

Biological and Pharmacological Activities

Relationship to GABA

(1S,3R)-3-Aminocyclohexanecarboxylic acid is structurally related to gamma-aminobutyric acid (GABA), which functions as a major inhibitory neurotransmitter in the brain. This structural relationship is significant because GABA plays a crucial role in various neurological and psychiatric disorders . The conformational restriction imposed by the cyclohexane ring of (1S,3R)-3-aminocyclohexanecarboxylic acid makes it valuable for structure-activity relationship studies of GABA analogues .

Structure-Activity Relationship Studies

The compound has been specifically investigated in structure-activity studies of conformationally restricted analogues of GABA . These studies aim to understand how structural rigidity affects binding to GABA receptors and subsequent biological activities. Such research contributes to rational drug design efforts targeting GABA-mediated processes and pathways.

Applications in Research and Technology

Neuroscience Research

Given its structural similarity to GABA and potential neuroactive properties, (1S,3R)-3-aminocyclohexanecarboxylic acid serves as a valuable tool in neuroscience research. It enables investigations into GABA receptor pharmacology and may help in developing new therapeutic agents for neurological and psychiatric disorders where GABAergic signaling is implicated.

Self-assembling Peptide Nanotubes

One of the most innovative applications of (1S,3R)-3-aminocyclohexanecarboxylic acid is its incorporation into self-assembling peptide nanotubes . These nanostructures have unique structural and functional properties that make them suitable for various applications in biology and material science . The incorporation of this compound can confer specific properties to these nanotubes, potentially enhancing their stability, functionality, or biocompatibility.

Drug Development

The compound's conformationally restricted structure makes it valuable for drug development efforts targeting GABA receptors or related biological targets. By understanding how this restricted conformation affects receptor binding and biological activity, researchers can design more selective and potent therapeutic agents.

Synthesis and Preparation

Synthetic Routes

According to available research, (1S,3R)-3-aminocyclohexanecarboxylic acid can be synthesized and resolved from 3-cyclohexenecarboxylic acid . This synthetic pathway involves stereochemical control to ensure the correct configuration at the 1S and 3R positions. The specific synthetic methodology likely involves a combination of reduction, protection/deprotection, and resolution steps to obtain the pure stereoisomer.

Solution Preparation

For research applications, stock solutions can be prepared according to the compound's solubility characteristics. General guidelines for solution preparation are outlined in Table 2.

Table 2: Stock Solution Preparation Guidelines

| Quantity | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |

|---|---|---|---|

| 1 mg | 6.9837 mL | 1.3967 mL | 0.6984 mL |

| 5 mg | 34.9186 mL | 6.9837 mL | 3.4919 mL |

| 10 mg | 69.8373 mL | 13.9675 mL | 6.9837 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume